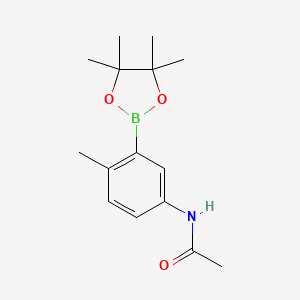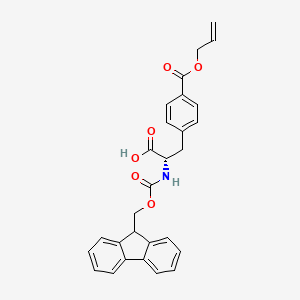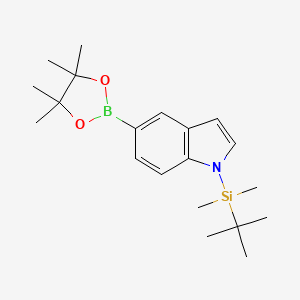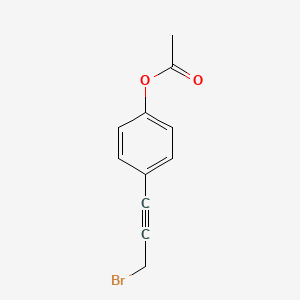
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl-oxycarbonyl (Boc) protected amino group, and a boronic acid moiety attached to a phenyl ring. These functional groups confer distinct chemical properties, making it a valuable reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid typically involves multi-step organic reactions. One common approach starts with the functionalization of a phenylboronic acid derivative. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using reagents like trifluoromethyl iodide in the presence of a catalyst. The tert-butyl-oxycarbonyl (Boc) protection of the amino group is usually accomplished using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Including potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
科学研究应用
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the creation of advanced materials with specific electronic properties.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid in chemical reactions involves the interaction of its functional groups with various reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the Boc-protected amino group.
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a methoxy group instead of the Boc-protected amino group.
Uniqueness
5-Trifluoromethyl-3-(tert-butyl-oxycarbonyl)amino-phenylboronic acid is unique due to the presence of the Boc-protected amino group, which provides additional synthetic versatility. This protection allows for selective deprotection and functionalization, making it a valuable intermediate in multi-step organic syntheses.
属性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-7(12(14,15)16)4-8(6-9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLTZKJWRDRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
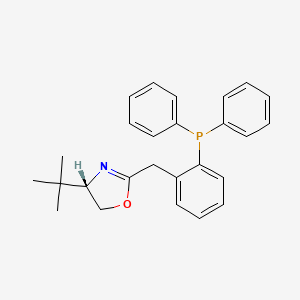
![(3aR,8aS)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258531.png)
![(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258536.png)


![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one](/img/structure/B8258551.png)
